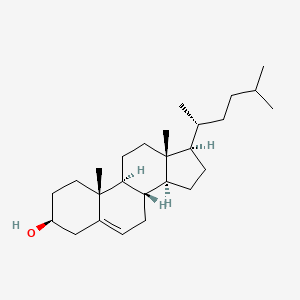

24-Norcholesterol

説明

Overview of Sterol Diversity and Classification

Sterols constitute a subgroup of steroids, distinguished by the presence of a hydroxyl group at the 3-position of the A-ring and an aliphatic side chain typically located at the C17 position. metabolomicsworkbench.orgsci-hub.st These amphipathic lipids are biosynthesized from acetyl-coenzyme A. metabolomicsworkbench.org The classification of sterols is primarily based on their biological origin and subtle variations in their chemical structure, including differences in side chains, functional groups, and degrees of unsaturation. citeab.commetabolomicsworkbench.org

Key examples of sterols include cholesterol, the principal sterol in animals, which is vital for cell membrane structure and serves as a precursor for steroid hormones, bile acids, and vitamin D. metabolomicsworkbench.orgciteab.comnih.govfrontiersin.org Plants produce phytosterols (B1254722), such as β-sitosterol, stigmasterol, and campesterol, which differ from cholesterol in their side chain configurations. sci-hub.stciteab.commetabolomicsworkbench.orgcreative-proteomics.com Fungi, in turn, synthesize mycosterols, with ergosterol (B1671047) being a prominent example, fulfilling a role analogous to cholesterol in fungal cell membranes. metabolomicsworkbench.orgciteab.comcreative-proteomics.com These diverse sterols are not only integral structural components of biological membranes, modulating their fluidity and stability, but also act as precursors for a wide array of biologically active compounds essential for various physiological processes. metabolomicsworkbench.orgciteab.comnih.govfrontiersin.orgnih.gov

Defining Norsterols: Structural Peculiarities and Biological Implications

Norsterols, also known as norsteroids, are a distinctive class of compounds structurally related to conventional steroids but with a notable difference: one or more carbon atoms have been removed from the steroid nucleus or its side chain. nih.govpubcompare.airesearchgate.netnih.gov This removal of carbon atoms leads to altered molecular architectures, which in turn significantly impacts their chemical and biological properties. researchgate.net

Norsteroids are broadly categorized into A-nor, B-nor, C-nor, and D-norsteroids, depending on which of the four rings (A, B, C, or D) of the steroid nucleus has undergone a reduction in carbon count. For instance, B-norsteroids are characterized by the absence of one carbon atom in their B-ring. nih.govnih.govnih.gov These unique structural modifications confer a wide range of biological activities upon norsterols, including cytotoxic, antimicrobial, and anti-inflammatory properties, highlighting their potential for therapeutic applications. nih.govnih.gov

Historical Context and Initial Detections of 24-Norcholesterol

The concept of "norsteroids" was introduced by Russell Marker, a pioneering figure in steroid chemistry, who recognized these compounds as steroids with a carbon atom removed from their core structure. researchgate.net this compound (C26H44O) is a specific example of a norsterol, characterized as a 3beta-hydroxy-Delta(5)-steroid. nih.gov

Initial detections of this compound trace back to marine organisms. It has been reported in various marine invertebrates, notably in sponges such as Dragmacidon lunaecharta and Amphilectus fucorum. nih.gov Furthermore, this compound has been identified in certain algal species, including the diatom Thalassiosira aff. antarctica, where it can constitute between 6% and 10% of total sterols, and in the dinoflagellate Gymnodinium simplex, albeit at much lower levels (approximately 0.2% of total sterols). wikipedia.orgresearchgate.net

The broader historical context of norcholesterol derivatives in medical applications includes the use of 6β-131I iodomethyl-19-norcholesterol (commonly known as NP-59) in scintigraphy. This radiopharmaceutical has served as a diagnostic tool for conditions like primary aldosteronism, demonstrating an early interest in the clinical utility of norcholesterol structures. wikipedia.orgint-res.com

Current Research Landscape and Emerging Areas for this compound Studies

The current research landscape surrounding this compound and related norsterols is dynamic, focusing on their unique biological roles and potential applications. This compound is recognized as a possible precursor to 24-norcholestane, a C26 sterane. researchgate.netwikipedia.orgresearchgate.net This sterane serves as a significant biomarker in geochemistry, used to ascertain the source age of sediments and petroleum, with its origins particularly linked to diatoms and dinoflagellates. wikipedia.orgresearchgate.net

Beyond its role as a biomarker precursor, the broader class of norsteroids, including synthetic analogues, continues to be a subject of intense investigation for their therapeutic potential. This includes explorations in areas such as hormone therapy and the development of anticancer agents, driven by their distinct structural features and diverse biological activities. nih.govpubcompare.ainih.gov

A notable emerging area involves the development and application of fluorescently labeled this compound derivatives. Compounds like 23-(dipyrrometheneboron difluoride)-24-norcholesterol (also known as TopFluor® Cholesterol or BODIPY-cholesterol) are invaluable tools in membrane biology. frontiersin.orgciteab.comchemicalbook.comaps.orgd-nb.info These fluorescent probes enable researchers to visualize and study complex processes such as cholesterol trafficking and the organization of lipid domains within live cells, thereby enhancing the understanding of sterol metabolism and transport mechanisms. pubcompare.ai Furthermore, research into the bioconversion of phytosterols to produce valuable steroid synthons, such as 24-norchol-4-ene-3,22-dione (24-NCED), highlights the ongoing efforts to leverage microbial and enzymatic pathways for the synthesis of novel steroids with potent biological activities. nih.gov

Detailed Research Findings: Properties and Occurrence of this compound

This compound is a C26 sterol with specific computed chemical and physical properties that distinguish it within the sterol family. Its presence has been quantified in various marine organisms, indicating its natural occurrence and metabolic significance in these ecosystems.

Computed Properties of this compound nih.gov

| Property | Value | Unit |

| Molecular Formula | C26H44O | |

| Molecular Weight | 372.6 | g/mol |

| Exact Mass | 372.339216 | Da |

| XLogP3 (predicted) | 8.2 | |

| Topological Polar Surface Area | 20.2 | Ų |

| Heavy Atom Count | 27 | |

| Complexity | 577 |

Occurrence of this compound in Marine Organisms wikipedia.orgresearchgate.net

| Organism | Type | Percentage of Total Sterols |

| Thalassiosira aff. antarctica | Diatom | 6% - 10% |

| Gymnodinium simplex | Dinoflagellate | ~0.2% |

| Dragmacidon lunaecharta | Sponge | Reported presence |

| Amphilectus fucorum | Sponge | Reported presence |

Structure

3D Structure

特性

CAS番号 |

38819-44-2 |

|---|---|

分子式 |

C26H44O |

分子量 |

372.6 g/mol |

IUPAC名 |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-5-methylhexan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C26H44O/c1-17(2)6-7-18(3)22-10-11-23-21-9-8-19-16-20(27)12-14-25(19,4)24(21)13-15-26(22,23)5/h8,17-18,20-24,27H,6-7,9-16H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |

InChIキー |

VQSNHPSNPFDOJF-XSLNCIIRSA-N |

SMILES |

CC(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

異性体SMILES |

C[C@H](CCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C |

正規SMILES |

CC(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |

同義語 |

20-isohalosterol 24,24-dimethylchol-5-en-3beta-ol 26,27-bisnorcampesterol halosterol halosterol A halosterol B halosterol, (3beta,20S)-isome |

製品の起源 |

United States |

Biosynthetic and Metabolic Pathways of 24 Norcholesterol

Elucidation of Biosynthetic Precursors and Proposed Pathways

The precise biosynthetic pathway for 24-norcholesterol is not fully understood, but its presence in various marine organisms provides clues about its origins. wikipedia.org

Origins in Marine Invertebrates and Algae (Diatoms, Dinoflagellates)

This compound is found in several marine invertebrates and certain algae, particularly diatoms and dinoflagellates. wikipedia.orgresearchgate.net Diatoms, a type of ubiquitous microalgae, are considered a primary source of this compound and its related steranes. researchgate.netnih.gov For instance, the diatom Thalassiosira aff. antarctica has been found to contain relatively high concentrations of 24-norcholesta-5,22-dien-3β-ol, ranging from 6% to 10% of its total sterols. researchgate.net Dinoflagellates, such as Gymnodinium simplex, also produce this compound, though typically at much lower concentrations (around 0.2% of total sterols). researchgate.net

The presence of 24-norcholesterols in these organisms suggests that both diatoms and dinoflagellates are major biological sources for 24-norcholestanes found in sediments and petroleum. researchgate.net The increase in 24-norcholestane concentrations in geological records has been linked to the evolutionary expansion of these algal groups, with increases in the Jurassic and Cretaceous periods potentially related to dinoflagellate expansion, and increases in the Oligocene-Miocene likely caused by diatom expansion. researchgate.net

Table 1: Relative Abundance of this compound in Select Marine Organisms

| Organism | Type | This compound Abundance (% of total sterols) | Reference |

| Thalassiosira aff. antarctica | Diatom | 6-10 | researchgate.net |

| Gymnodinium simplex | Dinoflagellate | ~0.2 | researchgate.net |

Hypothetical Enzymatic Steps and Intermediates

While the exact synthesis pathway of this compound is not fully elucidated, sterol biosynthesis in diatoms generally involves the mevalonate (B85504) pathway, leading to the cyclization of squalene (B77637) to cycloartenol (B190886) by cycloartenol synthase. nih.gov This pathway can lead to the synthesis of various sterols, including cholesterol and desmosterol (B1670304), which are animal chemotypes, as well as plant and algal sterols. nih.gov

The formation of this compound, characterized by the absence of a carbon at position 24 of the side chain, implies a specific enzymatic modification, likely involving a C-24 dealkylation or a unique side-chain elongation and modification process. Although not directly for this compound, in the broader context of sterol metabolism, enzymes like 24-dehydrocholesterol reductase (DHCR24) are known to be involved in the terminal steps of cholesterol synthesis, reducing a double bond at position 24. nih.gov However, the formation of a nor-sterol (lacking a carbon) would suggest a different enzymatic activity, possibly a C-C bond cleavage or an altered alkylation pattern during side chain formation. Research on other unusual C26 and C30 sterols in marine organisms suggests complex biosynthetic mechanisms, potentially involving cyclopropyl (B3062369) intermediates or unusual alkylation patterns. wustl.edunih.gov

Metabolic Transformations and Derivative Formation

Once synthesized, this compound can undergo further metabolic transformations, leading to various derivatives.

Enzymatic Modifications and Oxidative Products (e.g., oxysterols related to this compound scaffold)

Oxysterols are oxygenated derivatives of cholesterol or its precursors, formed through enzymatic or non-enzymatic (e.g., oxidative stress) routes. acs.orgportlandpress.com While specific oxysterols directly derived from the this compound scaffold are less extensively documented than those from cholesterol, the general mechanisms of oxysterol formation could apply. For cholesterol, enzymatic oxidation often introduces a polar group in the sterol tail, and cytochrome P450 (CYP) enzymes are key in these modifications. acs.orgmdpi.comresearchgate.net For example, 24-hydroxycholesterol (B1141375) (24-HC), a cholesterol oxysterol, is primarily synthesized in the brain by CYP46A1. mdpi.com If a similar enzymatic machinery exists for this compound, it could lead to analogous hydroxylated or epoxidized products.

Conjugation Pathways and Regulated Metabolites

Sterols and their derivatives can undergo conjugation, typically to increase their water solubility and facilitate excretion or storage. Sulfation is a known conjugation pathway for oxysterols. For instance, 24-hydroxycholesterol can be sulfated by human cytosolic sulfotransferases (SULTs), specifically SULT2A1, SULT1E1, and SULT2B1b, forming both monosulfates and disulfates. nih.gov This enzymatic modification affects its metabolism and can influence its biological activity, such as the activation of Liver X Receptors (LXRs). nih.gov While direct evidence for the conjugation pathways of this compound itself is limited in the provided search results, it is plausible that similar enzymatic systems could act upon its hydroxyl groups, forming sulfate (B86663) or glucuronide conjugates, as is common for other sterols.

Regulatory Mechanisms of this compound Biosynthesis and Metabolism

Information specifically on the regulatory mechanisms of this compound biosynthesis and metabolism is not extensively detailed in the provided search results. However, general principles of sterol regulation may apply. In eukaryotic cells, sterol biosynthesis is tightly regulated, often involving feedback mechanisms where the end-products or their derivatives modulate the activity or expression of key enzymes in the pathway. portlandpress.comsemanticscholar.org For example, oxysterols can act as ligands for nuclear receptors like LXRs, which in turn regulate genes involved in cholesterol metabolism. mdpi.comnih.gov

Given that this compound is a component of membrane lipids and a precursor to other compounds, its cellular levels are likely subject to regulatory control to maintain membrane integrity and cellular homeostasis. The relative abundance of this compound in diatoms and dinoflagellates, and its variation with environmental factors or evolutionary changes, suggests that its production is influenced by biological and ecological factors. researchgate.net

Transcriptional and Post-Transcriptional Control of Associated Enzymes

Due to the unknown nature of the specific enzymes directly involved in the biosynthesis of this compound, detailed information regarding their transcriptional and post-transcriptional control is not available. However, in the broader context of sterol metabolism, particularly cholesterol synthesis, cells employ sophisticated regulatory mechanisms to maintain sterol homeostasis. These general principles would likely apply to the regulation of enzymes involved in any elucidated this compound pathway.

Transcriptional Control: A primary mechanism for regulating sterol synthesis at the transcriptional level involves Sterol Regulatory Element Binding Proteins (SREBPs). SREBPs are transcription factors that control the expression of genes encoding enzymes crucial for cholesterol and fatty acid biosynthesis au.dkresearchgate.net. When cellular sterol levels are low, SREBPs are activated, leading to the upregulation of genes involved in sterol synthesis. Conversely, high sterol levels inhibit SREBP activation, reducing the transcription of these genes au.dk. For example, the rate-limiting enzyme in cholesterol synthesis, HMG-CoA reductase, is transcriptionally regulated by SREBPs researchgate.net.

Post-Transcriptional Control: Post-transcriptional regulation of enzymes in sterol pathways can occur through various mechanisms, including mRNA stability, translation efficiency, and protein degradation. For instance, the stability and activity of enzymes like 3β-hydroxysterol Δ(24)-reductase (DHCR24), an enzyme in cholesterol synthesis, can be regulated post-transcriptionally. Research has shown that the oxysterol 24(S),25-epoxycholesterol (24,25EC) can rapidly inhibit DHCR24 activity independently of DHCR24 protein levels, suggesting a post-transcriptional mode of regulation nih.gov. Similarly, the mRNA of certain regulatory proteins, like Tribbles-1 (TRIB1), which can influence lipid metabolism, is highly unstable and subject to post-transcriptional regulation by microRNAs (miRNAs) frontiersin.org. If enzymes specific to this compound synthesis are identified, similar post-transcriptional mechanisms, such as targeted degradation or modulation by non-coding RNAs, are anticipated to play a role in their regulation.

Feedback Loops and Allosteric Regulation

In the absence of specific data for this compound's biosynthetic enzymes, the discussion of feedback loops and allosteric regulation draws from the well-established principles governing general metabolic pathways, particularly those of sterol synthesis. Metabolic pathways are intricately regulated to ensure cellular homeostasis and efficient resource allocation solubilityofthings.com.

Feedback Loops: Feedback inhibition is a common regulatory mechanism in metabolic pathways where the end product of a pathway inhibits an enzyme earlier in the pathway, typically an upstream regulatory enzyme solubilityofthings.comlibretexts.orgkhanacademy.orglibretexts.org. This forms a negative feedback loop, preventing the overproduction of the end product when it is abundant libretexts.orgkhanacademy.org. In cholesterol synthesis, for example, cholesterol and its derivatives (oxysterols) exert negative feedback on the pathway. Oxysterols, such as 24-hydroxycholesterol and 25-hydroxycholesterol (B127956), can accelerate the degradation of HMG-CoA reductase and block the transport of SREBP cleavage-activating protein (SCAP)-SREBP complex from the endoplasmic reticulum, thereby inhibiting cholesterol synthesis nih.govnih.gov. The oxysterol 24(S),25-epoxycholesterol has been shown to rapidly inhibit cholesterol synthesis by interfering with DHCR24, leading to the accumulation of its substrate, desmosterol nih.gov. This demonstrates a direct feedback mechanism where a product or related metabolite regulates an enzyme's activity.

Allosteric Regulation: Allosteric regulation involves the binding of an effector molecule to a site on an enzyme distinct from its active site, known as the allosteric site solubilityofthings.comlibretexts.orglibretexts.orgwikipedia.org. This binding induces a conformational change in the enzyme, altering its activity—either enhancing (allosteric activation) or inhibiting (allosteric inhibition) it libretexts.orglibretexts.orgwikipedia.org. Allosteric regulation allows for rapid and reversible control of enzyme activity in response to cellular needs libretexts.org. For instance, in general metabolic pathways, ATP can act as an allosteric inhibitor, signaling high energy levels and slowing down catabolic processes, while ADP can act as an allosteric activator libretexts.org. While specific allosteric regulators for hypothetical this compound biosynthetic enzymes are not known, it is a fundamental mechanism of enzyme control that would likely be employed in any complex metabolic pathway for this compound.

Biological Roles and Molecular Mechanisms of 24 Norcholesterol

Interplay with Other Lipid Classes and Metabolites

The precise biological roles of naturally occurring 24-Norcholesterol in its interactions with other lipid classes and metabolites are still an area requiring further dedicated research. Much of the current understanding of norcholesterols in membrane biophysics stems from studies utilizing them as structural analogs or fluorescent probes to investigate the behavior of cholesterol itself.

Phospholipids (B1166683) and sphingolipids are fundamental components of biological membranes, forming the bilayer structure that defines cellular compartments. harvard.edukhanacademy.orgmdpi.comuvigo.es Cholesterol is known to interact extensively with these lipids, influencing membrane fluidity, thickness, and the formation of specialized microdomains known as "lipid rafts." uvigo.esnsf.govnih.govupenn.edunews-medical.net These rafts are enriched in cholesterol and sphingolipids and play crucial roles in cell signaling, membrane trafficking, and protein function. uvigo.esnsf.govresearchgate.netnih.govnih.govnih.govmemtein.com

While this compound shares the characteristic 3beta-hydroxy-Delta(5)-steroid structure with cholesterol flybase.org, direct studies specifically elucidating its unique "cross-talk" mechanisms with phospholipids and sphingolipids are limited in the available literature. Many studies employ 23-(dipyrrometheneboron difluoride)-24-norcholesterol (also known as BODIPY-cholesterol or TopFluor Cholesterol) as a fluorescent analog to monitor or compare the effects of cholesterol in model membranes composed of phospholipids like 1,2-dipalmitoyl-sn-glycero-3-phosphatidylcholine (DPPC) and 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), and sphingomyelins. nih.govresearchgate.netnih.govscispace.comresearchgate.netresearchgate.netnih.govresearchgate.netacs.org These studies primarily leverage the optical properties of the fluorescent tag to visualize sterol partitioning and dynamics, rather than investigating the intrinsic biological interactions of unlabeled this compound.

However, given its structural similarity to cholesterol, it is plausible that this compound could also integrate into lipid bilayers and influence their biophysical properties. The extent and nature of these interactions, such as its ability to condense lipid packing or participate in ordered domain formation, would likely depend on subtle differences in its molecular shape and hydrophobic profile compared to cholesterol due to the missing carbon in its side chain.

Cholesterol plays a critical role in modulating membrane properties, including fluidity and the formation of liquid-ordered phases, by interacting with other lipids. nsf.govnih.govupenn.edu Its presence at specific concentrations can eliminate the thermotropic phase transition of synthetic diacylphospholipids and reduce membrane permeability. nih.gov

Research on the direct synergistic or antagonistic effects of this compound with cholesterol or other sterols is not widely documented in terms of its biological function. As noted, this compound is often used as a research tool to study cholesterol. For instance, fluorescent derivatives of this compound are used to compare the effects of cholesterol in lipid monolayers and to analyze cholesterol transport and diffusion in living cells. nih.govresearchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netacs.orgfrontiersin.org This utility as a probe implies that its membrane behavior is sufficiently similar to cholesterol to be informative, yet the subtle structural difference may lead to distinct partitioning or interaction kinetics.

One notable instance where a norcholesterol derivative exhibited cholesterol-like biological activity is with 25-azido[25-3H]norcholesten-3β-ol (a 25-norcholesterol derivative). This compound was shown to be incorporated into baby hamster kidney (BHK-21) cells as a cholesterol substitute without impairing cell growth. pnas.org Furthermore, similar to cholesterol, this azidonorcholesterol inhibited de novo sterol synthesis and the activity of 3-hydroxy-3-methylglutaryl (HMG)-CoA reductase, an enzyme crucial for cholesterol biosynthesis. pnas.org While this example pertains to a 25-norcholesterol and not specifically this compound, it suggests that other norcholesterol variants can mimic some of cholesterol's regulatory and structural roles in lipid metabolism and membrane integration. Further dedicated studies are needed to delineate the specific synergistic or antagonistic effects of this compound with cholesterol and other sterols in various biological contexts.

Derivatives and Analogs of 24 Norcholesterol: Synthesis and Biological Activity

Synthetic Methodologies for 24-Norcholesterol Analogs

The creation of this compound analogs involves sophisticated synthetic strategies to modify the steroidal skeleton and its side chain, enabling the exploration of structure-activity relationships.

Chemical synthesis provides a versatile platform for producing a wide array of this compound analogs. A common strategy involves utilizing accessible starting materials, such as bile acids, to construct the desired molecular framework. For instance, brassinosteroid (BR) analogs of the 24-nor-5β-cholane type have been synthesized from hyodeoxycholic acid in a four-step route with high yields. semanticscholar.orgresearchgate.net This process typically involves the formation of a terminal olefin, which serves as a key intermediate for further modifications. semanticscholar.org

Another key reaction in the synthesis of these analogs, particularly for creating the polyhydroxylated side chain characteristic of brassinosteroids, is the Sharpless dihydroxylation. This method is used to introduce vicinal diols at specific positions, such as C22/C23, on the side chain of 24-nor-5α-cholane type steroids. semanticscholar.orgmdpi.com The Sharpless dihydroxylation of terminal olefins can produce a mixture of C-22 (R/S) diastereomers. semanticscholar.orgmdpi.com

Further modifications often involve reactions at the C-3 position of the steroid nucleus. For example, new BR 24-norcholane type analogs have been created by conjugating benzoate (B1203000) groups at the C-3 position. mdpi.comnih.gov This is achieved by reacting the C-3 hydroxyl group with various substituted benzoates. mdpi.com Similarly, other functional groups can be introduced; for example, pregnenolone (B344588) has been condensed with dihydropyran or dihydrofuran as part of novel synthetic routes to cholesterol analogs. nih.gov These multi-step synthetic sequences allow for the systematic alteration of the molecule to study its biological function.

Biocatalysis offers an alternative and often more selective approach to synthesizing complex molecules. While specific biocatalytic routes for this compound are not extensively detailed, general enzymatic transformations applicable to steroid synthesis are well-established. Enzymes, such as those from the pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent family, can perform highly selective C-C bond-forming reactions. For example, the enzyme UstD has been shown to conduct a decarboxylative aldol (B89426) addition with various aldehyde substrates to create non-standard γ-hydroxy amino acids. researchgate.net Such enzymatic reactions, which can be optimized through directed evolution, offer the potential to create chiral centers and complex side chains on steroid precursors with high stereoselectivity. researchgate.netnih.gov Biocatalytic cascade reactions, where multiple enzymatic steps are performed in a single pot, are being developed for the synthesis of nucleoside analogs and could be adapted for steroid modifications. elsevierpure.com These enzymatic methods can circumvent the need for extensive protection and deprotection steps common in chemical synthesis and often proceed under milder reaction conditions.

Functional Characterization of this compound Derivatives

The functional properties of this compound derivatives are diverse, ranging from potent plant growth-promoting effects to utility as probes in advanced cell imaging techniques.

A significant class of this compound derivatives are the brassinosteroid (BR) 24-norcholane type analogs, which exhibit potent plant growth-promoting activities. nih.gov The biological efficacy of these synthetic analogs is commonly assessed using the Rice Lamina Inclination Test (RLIT), which is highly specific and sensitive for brassinolide (B613842) and its related compounds. mdpi.comnih.gov

Research has shown that structural modifications to the 24-norcholane skeleton and side chain significantly influence biological activity. For instance, 24-nor-5α-cholane type analogs with C-3 benzoate groups have demonstrated interesting growth-promoting activity. mdpi.com At low concentrations (10⁻⁸–10⁻⁷ M), these conjugated analogs can exhibit activities similar to or even higher than that of brassinolide, a highly active natural brassinosteroid. mdpi.comnih.gov The diastereomers with an S configuration at the C-22 position have been found to be particularly active. mdpi.comnih.gov

Similarly, 24-nor-5β-cholane analogs with a 23-benzoate function also show significant activity. A diastereoisomeric mixture of these monobenzoylated derivatives was found to be more active than brassinolide at concentrations of 1 × 10⁻⁸ and 1 × 10⁻⁷ M. semanticscholar.orgresearchgate.net The presence of a hydrophobic group, such as a benzoyl group, on the shortened side chain appears to compensate for the absence of the terminal alkyl portion of natural brassinosteroids, likely through hydrophobic interactions with the BRI1/BAK1 receptor complex. semanticscholar.orgnih.gov

| Analog Type | Modification | Concentration | Observed Activity Compared to Brassinolide (Positive Control) | Reference |

|---|---|---|---|---|

| 24-nor-5α-cholane | C-3 Benzoate Conjugation | 10⁻⁸–10⁻⁷ M | Similar or Higher | mdpi.com |

| 24-nor-5α-cholane | C-3 Benzoate Conjugation | 10⁻⁶ M | Reduced | mdpi.com |

| 24-nor-5α-cholane | C22(S) configuration | 10⁻⁶–10⁻⁷ M | Three times more active than C22(R) epimer | nih.gov |

| 24-nor-5β-cholane | 23-Benzoate Function (Diastereoisomeric mixture) | 10⁻⁸–10⁻⁷ M | Higher | semanticscholar.orgresearchgate.net |

Fluorescently labeled analogs of this compound are invaluable tools for studying lipid biology. TopFluor® Cholesterol, also known as BODIPY-cholesterol, is a prominent example. nih.govresearchgate.net This probe consists of a cholesterol structure where the terminal portion of the alkyl side chain is replaced by a dipyrrometheneboron difluoride (BODIPY) fluorophore. nih.govavantiresearch.com Specifically, it is 23-(dipyrrometheneboron difluoride)-24-norcholesterol. avantiresearch.com The BODIPY moiety is attached to what would be carbon-24 of the cholesterol side chain. nih.govresearchgate.net

Another variant involves attaching the BODIPY fluorophore via one of its pyrrole (B145914) rings to carbon-24, creating a probe referred to as B-P-Chol. nih.govnih.gov The point of attachment and the orientation of the bulky fluorophore are critical, as they can influence the probe's biophysical properties and how closely it mimics the behavior of endogenous cholesterol within cellular membranes. nih.govnih.gov These probes are significantly brighter than intrinsically fluorescent sterols like dehydroergosterol (B162513) (DHE), making them highly suitable for advanced microscopy techniques. nih.gov

The excellent fluorescence properties of BODIPY-cholesterol probes make them widely used for visualizing the distribution and trafficking of cholesterol in living cells. nih.govnih.gov These analogs allow researchers to monitor the dynamic processes of cholesterol transport between organelles in real time. nih.gov

Studies using these probes have provided significant insights into membrane dynamics. For example, two-photon fluorescence polarimetry has been used to determine the orientation of the BODIPY fluorophore within model and cellular membranes. nih.govnih.gov It was found that the orientation of the BODIPY group has a profound impact on the probe's lateral diffusion within the plasma membrane of living cells. One study revealed that a BODIPY-cholesterol analog where the dye was attached via the central difluoroboron moiety (B-Chol) diffused two times slower in the plasma membrane than an analog where the dye was attached via a pyrrole ring (B-P-Chol), a difference not observed in simpler model membranes. nih.govnih.gov This highlights the influence of the local membrane environment and probe structure on molecular dynamics. nih.gov

Furthermore, TopFluor-Cholesterol has been used to study cholesterol accumulation in lysosomes, a hallmark of certain lysosomal storage diseases like Niemann-Pick type C. nih.gov The method of delivery and the timing of analysis are crucial for accurately reflecting the physiological trafficking pathways. When delivered via low-density lipoprotein (LDL) particles, the probe's sequestration in lysosomes can be effectively visualized, demonstrating its utility in studying lipid storage disorders. nih.gov

Fluorescently Labeled this compound Probes (e.g., TopFluor® Cholesterol, BODIPY-cholesterol)

Application in Cholesterol Uptake and Efflux Research

Derivatives of this compound are instrumental in studying the complex pathways of cholesterol transport, including its uptake into and efflux from cells. While research into efflux mechanisms often utilizes broader acting agents, the study of tissue-specific cholesterol uptake has greatly benefited from this compound analogs. These compounds are designed to mimic cholesterol and are used to probe the functionality of cholesterol transport systems in specific organs.

A primary focus of this research has been the adrenal glands, which have a high demand for cholesterol for the synthesis of steroid hormones. Analogs of this compound, particularly radiolabeled versions, have been developed to act as tracers for this uptake process. By monitoring the accumulation of these analogs, researchers can investigate the mechanisms and regulation of cholesterol transport into steroidogenic tissues. This provides a window into how cells acquire the necessary cholesterol from circulating lipoproteins, a critical step in steroidogenesis.

Radioactively Labeled this compound Analogs (e.g., I-131-norcholesterol)

The synthesis of radioactively labeled analogs of this compound marked a significant advancement in the study of adrenal gland function and cholesterol metabolism. By incorporating a radioactive isotope, these molecules can be traced in vivo, providing a non-invasive method to visualize and quantify their accumulation in target tissues.

The most well-known of these analogs is 131I-6β-iodomethyl-19-norcholesterol , commonly referred to as NP-59 . This compound has become a gold standard in adrenal cortical imaging. researchgate.netnih.gov In addition to iodine-131 (B157037), other isotopes have been used to label norcholesterol analogs to explore different imaging properties and biological behaviors.

Research has included the synthesis and evaluation of:

Bromine-82 (B1211341) labeled 6β-bromomethyl-19-norcholest-5(10)-en-3β-ol : This analog was developed to compare the effects of different halogens on adrenal uptake. nih.gov

Fluorine-18 (B77423) labeled analogs (e.g., 18F-FNP-59) : More recently, efforts have focused on creating fluorine-18 labeled versions for use with Positron Emission Tomography (PET). nih.govsnmjournals.org PET offers higher resolution and lower radiation dosimetry compared to the gamma scintigraphy used for iodine-131, representing a potential next generation of adrenal imaging agents. nih.govsnmjournals.org

These radiotracers are critical tools for both basic research into steroid biochemistry and clinical diagnostics of adrenal disorders. mdpi.com

Use in Steroidogenesis Research (e.g., adrenal cortex function)

Radioactively labeled this compound analogs are extensively used to assess the function of the adrenal cortex, the site of steroid hormone production (steroidogenesis). NP-59, in particular, is used in a diagnostic procedure known as adrenal scintigraphy or adrenocortical scintigraphy. nih.govnih.gov

The procedure leverages the fact that the adrenal cortex actively takes up cholesterol from the bloodstream as a precursor for synthesizing cortisol, aldosterone, and adrenal androgens. NP-59 mimics this process, and its accumulation within the adrenal glands is proportional to the steroidogenic activity of the tissue. researchgate.net

Key research applications in this area include:

Functional Localization : NP-59 imaging helps to identify areas of hyperfunction within the adrenal glands. nih.gov

Differentiating Pathologies : It is used to distinguish between unilateral aldosterone-producing adenomas and bilateral idiopathic hyperplasia, which are two main causes of primary aldosteronism. nih.govnih.gov This differentiation is crucial for determining the appropriate treatment strategy.

Evaluating Adrenal Nodules : The technique can help determine if an adrenal nodule discovered incidentally on other imaging scans is hormonally active or non-functioning.

The uptake of the tracer can be quantified, providing a functional assessment of the adrenal cortex that complements the anatomical information provided by CT or MRI scans. nih.gov

Table 1: Research Findings on NP-59 Adrenal Scintigraphy

| Research Focus | Key Findings | Reference(s) |

| Diagnostic Accuracy | In patients with primary aldosteronism, NP-59 scintigraphy correctly distinguished between unilateral tumors and bilateral hyperplasia in 90% of cases. | researchgate.net |

| Tumor Localization | NP-59 correctly located 90% of aldosteronomas in a study of 20 patients. | researchgate.net |

| Comparison with CT | Scintigraphy correctly distinguished unilateral and bilateral lesions in 92% of cases, compared to only 58% for CT scans alone. | nih.gov |

| Advanced Imaging | Combining NP-59 imaging with SPECT/CT significantly improves diagnostic accuracy compared to planar imaging alone. | nih.gov |

Tracer Applications in Metabolic Studies

The fundamental application of radioactively labeled this compound analogs is as metabolic tracers. A tracer is a substance that can be used to follow the course of a biological process. semanticscholar.orgresearchgate.net In this context, analogs like NP-59 and its counterparts (e.g., 18F-FNP-59) serve as tracers for the specific metabolic pathway of cholesterol uptake and utilization by the adrenal glands. nih.govsnmjournals.org

By injecting a small, quantifiable amount of the radiotracer, researchers can monitor its journey through the body and its accumulation at the target site over time. nih.gov This allows for the dynamic and quantitative assessment of:

Rate of Uptake : The speed at which adrenal tissue takes up the cholesterol analog.

Extent of Accumulation : The total amount of the tracer that accumulates, reflecting the metabolic activity of the gland.

Pharmacologic Manipulation : Studying how drugs or hormones (like dexamethasone (B1670325) or cosyntropin) affect the cholesterol uptake process by either suppressing or stimulating adrenal function. nih.gov

While stable, non-radioactive isotope tracers are often used for whole-body metabolic studies due to safety considerations, radioactive analogs of this compound remain invaluable for organ-specific metabolic studies where the high sensitivity of nuclear imaging is required. semanticscholar.orgresearchgate.netnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for optimizing the design of this compound derivatives as imaging agents. These studies investigate how modifications to the chemical structure of the molecule affect its biological activity, specifically its affinity and specificity for the adrenal cortex.

The development from early iodocholesterol (B1628986) compounds to the superior 6β-iodomethyl-19-norcholesterol (NP-59) is a primary example of successful SAR. The key structural modification—the "nor" designation, indicating the removal of a methyl group at position 19, and the placement of the iodomethyl group at position 6β—resulted in a tracer with significantly higher adrenal uptake and lower liver background, improving imaging quality.

Further SAR studies have been conducted by modifying the radioactive halogen:

Iodine-131 vs. Bromine-82 : A study comparing 6β-bromomethyl-19-norcholesterol (labeled with 82Br) to its iodine-131 analog (NP-59) in rats provided insights into how the identity of the halogen affects tissue distribution. The bromine-82 analog showed high adrenal uptake, but it was lower than that achieved with the iodine-131 version. nih.gov The adrenal-to-liver ratio was also lower for the bromine analog, indicating that iodine at this position provides more favorable properties for adrenal imaging. nih.gov

Iodine-131 vs. Fluorine-18 : The development of 18F-FNP-59 is another SAR endeavor. Replacing the large iodine atom with a smaller fluorine atom and changing the radioisotope to a positron emitter is intended to improve imaging resolution and safety. nih.govsnmjournals.org Initial human studies with 18F-FNP-59 have demonstrated successful uptake in the adrenal glands, confirming that the modified structure retains its ability to act as a tracer for cholesterol utilization. nih.gov

These studies demonstrate that even subtle changes to the sterol backbone or the attached radiolabel can have a profound impact on the molecule's biological behavior and utility as a research tool.

Table 2: Comparison of Radiolabeled this compound Analogs in Animal Models

| Analog | Radiolabel | Key SAR Finding | Outcome | Reference(s) |

| NCL-6-I | Iodine-131 | Iodine at the 6β position provides high adrenal uptake and a favorable adrenal-to-liver ratio. | Superior adrenal imaging agent (NP-59). | nih.gov |

| NCL-6-Br | Bromine-82 | Replacing iodine with bromine results in lower adrenal uptake and a less favorable adrenal-to-liver ratio compared to the iodine analog. | Less effective for adrenal imaging than NP-59. | nih.gov |

| FNP-59 | Fluorine-18 | Replacing iodine with fluorine-18 retains the ability to target the adrenal glands. | Potential for higher-resolution PET imaging. | nih.govsnmjournals.org |

24 Norcholesterol in Pathobiological Contexts Excluding Clinical Human Trials

Associations with Cellular Dysregulation and Disease Models

The dysregulation of cholesterol metabolism is implicated in various cellular dysfunctions and disease pathologies. While 24-norcholesterol is a distinct sterol, discussions in these contexts often involve cholesterol and its C27 oxysterol metabolites.

Link to Alzheimer's Disease Pathogenesis and Cholesterol Metabolism (e.g., DHCR24, oxysterols)

Dysregulation of cholesterol metabolism in the brain plays a significant role in the development and progression of Alzheimer's disease (AD). nih.govfrontiersin.org Brain cholesterol homeostasis is crucial for neuronal function and development. nih.gov Cholesterol oxidation products, known as oxysterols, are considered a link between altered cholesterol metabolism and AD. nih.gov

Among the various brain oxysterols, 24S-hydroxycholesterol (24-OHC), also known as cerebrosterol, is a C27 oxysterol produced by the neuron-specific enzyme CYP46A1 to maintain brain cholesterol steady-state levels. nih.govfrontiersin.org In AD brains, levels of 24-OHC typically decrease, likely due to neuronal loss, while other C27 oxysterols, such as 27-hydroxycholesterol (B1664032) (27-OHC), 7β-hydroxycholesterol, and 7-ketocholesterol, show significant increases, contributing to disease progression. nih.gov The role of 24-OHC in AD is complex and controversial; it has been shown to promote neuroinflammation, amyloid β (Aβ) peptide production, oxidative stress, and cell death, but also to exert neuroprotective effects by preventing tau hyperphosphorylation and Aβ production. nih.gov

The enzyme 24-dehydrocholesterol reductase (DHCR24), also known as seladin-1, is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the reduction of the Δ24 double bond of desmosterol (B1670304) (a C27 sterol) to form cholesterol. ontosight.aiijbs.com DHCR24 is encoded by the Dhcr24 gene. ijbs.com Seladin-1 is downregulated in neurons affected by AD. ijbs.com Studies in seladin-1-deficient mouse brains have shown reduced cholesterol levels, disorganized cholesterol-rich membrane domains, increased β-cleavage of amyloid precursor protein (APP), and elevated Aβ peptide levels. ijbs.com Conversely, overexpression of seladin-1 has been shown to increase cholesterol, recruit membrane components into detergent-resistant membrane domains, induce plasmin activation, and reduce BACE processing of APP and Aβ formation. ijbs.com

It is important to note that while this compound is a C26 sterol, the primary oxysterols and enzymes discussed in the context of AD pathogenesis, such as 24S-hydroxycholesterol, 27-hydroxycholesterol, and DHCR24, are involved in the metabolism of C27 cholesterol. Direct pathobiological roles for this compound (C26) in AD pathogenesis or its direct interaction with DHCR24 have not been extensively reported in the current literature.

Implications in Inflammatory Pathways and Immune System Modulation

Inflammation is a fundamental biological response to harmful stimuli, and chronic inflammation is linked to various diseases, including cardiovascular disorders and autoimmune conditions. geekymedics.comnih.gov Cholesterol and its metabolites play a critical role in modulating inflammatory and immune responses. frontiersin.org Hypercholesterolemia, characterized by high levels of cholesterol, can lead to cholesterol accumulation in macrophages and other immune cells, thereby promoting inflammatory responses, including the augmentation of Toll-like receptor (TLR) signaling and inflammasome activation. frontiersin.org Cholesterol efflux pathways, mediated by transporters like ABCA1 and ABCG1, are crucial in suppressing inflammatory cell production. frontiersin.org

Oxysterols, such as 25-hydroxycholesterol (B127956) (25-HC), can exert both anti-inflammatory and pro-inflammatory effects, often mediated through the activation of Liver X Receptors (LXRs). frontiersin.orglipidtools.com For instance, 25-HC accumulation can restrict AIM2 inflammasome activation, while increased 25-HC levels can enhance pro-inflammatory responses in macrophages during viral infections. frontiersin.org

While cholesterol metabolism is intricately linked to inflammatory and immune pathways, direct specific implications of this compound (C26) in modulating these pathways or immune system functions are not widely documented in the scientific literature.

Role in Atherosclerosis Models (e.g., animal models, cholesterol transport)

Atherosclerosis is a chronic inflammatory disease of the arterial walls, primarily driven by elevated levels of low-density lipoprotein (LDL) cholesterol in the blood. nih.govwikipedia.orgmdpi.com The process begins with the accumulation of LDL cholesterol in the subendothelial layer of the vascular wall, which then becomes oxidized. nih.gov This leads to the migration of monocytes into the vessel wall, their differentiation into macrophages, and subsequent ingestion of oxidized LDL, forming foam cells. nih.gov These foam cells trigger inflammatory cascades, contributing to the development of atherosclerotic plaques. nih.govphysiology.org

Animal models are indispensable for studying the complex pathophysiology of atherosclerosis and cholesterol transport mechanisms. Commonly used rodent models include apolipoprotein E-deficient (ApoE-/-) mice and LDL receptor-deficient (LDLr-/-) mice, which develop hypercholesterolemia and atherosclerosis, often exacerbated by dietary cholesterol. imrpress.comlife-science-alliance.org Zebrafish models are also increasingly utilized due to their genetic homology with humans, low maintenance costs, and rapid development, exhibiting significant increases in oxidized lipoproteins when fed high-cholesterol diets. citeab.com

While these models are critical for understanding the role of cholesterol and its transport in atherosclerosis, specific pathobiological roles or direct involvement of this compound (C26) in the development or progression of atherosclerosis in these models have not been extensively reported.

Mechanistic Investigations in In Vitro and In Vivo Models

Mechanistic investigations into sterol metabolism and their impact on cellular processes often employ both cell culture and animal models.

Cell Culture Models (e.g., neuronal cells, CHO cells)

Cell culture models provide controlled environments for studying the biochemical and molecular processes underlying cell function in both physiological and pathological conditions. frontiersin.org Neuronal cell lines, such as human neuroblastoma SH-SY5Y cells, and primary cortical neuronal cells derived from rat embryos are used to investigate the cytotoxicity of various sterols. nih.gov For example, 24S-hydroxycholesterol (a C27 oxysterol) has been shown to induce neuronal cell death in these models in a concentration-dependent manner. nih.gov Chinese Hamster Ovary (CHO) cells are also employed to study the localization and expression of enzymes involved in cholesterol metabolism, such as cholesterol 24-hydroxylase (CYP46A1). researchgate.net

While this compound itself is not frequently reported as a direct agent in pathobiological cell culture studies, a derivative, 23-(dipyrrometheneboron difluoride)-24-norcholesterol (BOD-CH, also known as TopFluor® Cholesterol or Bodipy Cholesterol), is widely used as a fluorescent probe. frontiersin.orgnih.govoup.comcore.ac.ukplos.org This fluorescent analog, with its probe located on the cholesterol side-chain, allows researchers to visualize and track cholesterol movement and trafficking within various cell types, including bovine luteal cells and murine neuroblastoma N2A cells, providing insights into lipid dynamics and metabolism. frontiersin.orgnih.govcore.ac.ukplos.org

Animal Models (e.g., zebrafish, rodents)

Animal models are essential for understanding complex disease mechanisms and evaluating potential therapeutic strategies in a whole-organism context. Rodents, particularly mice and rats, are the most common animal models in biomedical research, including studies on metabolic syndromes, neurological disorders, and cardiovascular diseases due to their genetic manipulability and physiological similarities to humans. Specific genetically modified mouse models, such as ApoE-/- and LDLr-/- mice, are extensively used to study atherosclerosis and hypercholesterolemia. imrpress.comlife-science-alliance.org

Zebrafish (Danio rerio) have emerged as a valuable alternative model, especially for developmental studies and human disease modeling. citeab.com Their advantages include small size, low maintenance cost, large offspring numbers, and embryonic transparency, facilitating live imaging of cellular processes. citeab.com Zebrafish models are used to study lipid metabolism and atherosclerosis, with conserved genes involved in lipoprotein and lipid metabolism. citeab.com

Similar to cell culture studies, a derivative of this compound, 23-(dipyrrometheneboron difluoride)-24-norcholesterol (BOD-CH), has been utilized in in vivo zebrafish models to track cholesterol movement and study cardiovascular diseases, highlighting its utility as a research tool for lipid dynamics. However, direct pathobiological roles of this compound (C26) itself in inducing or modulating disease states in these animal models are not a primary focus of current research.

Potential as a Biochemical Biomarker

This compound, a C26 sterol, and its diagenetic product, 24-norcholestane, exhibit significant potential as biochemical biomarkers across various scientific disciplines. While this compound itself is found in certain marine organisms, its derivative, 24-norcholestane, is widely recognized in geochemical applications. In disease models, fluorescently labeled derivatives of this compound serve as valuable tools for investigating lipid metabolism.

Geochemical Biomarker Applications (e.g., source rock age, diatoms, dinoflagellates)

24-Norcholestane, a steroid derivative, is utilized as a biomarker to ascertain the source age of sediments and petroleum. This is primarily achieved through the ratio between 24-norcholestane and 27-norcholestane, known as the 24-norcholestane ratio (NCR), and the 24-nordiacholestane ratio (NDR) nih.govfishersci.seplos.org. These ratios are particularly effective when employed in conjunction with other age-diagnostic biomarkers, such as oleanane (B1240867) nih.gov.

The origins of 24-norcholestane are strongly linked to marine phytoplankton, specifically diatoms and, to a lesser extent, dinoflagellates nih.govnih.govelifesciences.org. This compound (C26) has been identified in various diatom and dinoflagellate species nih.govnih.gov. For instance, high concentrations of 24-norcholesta-5,22-dien-3β-ol, a 24-norsterol, have been unambiguously identified in the diatom Thalassiosira aff. antarctica (6%-10% of total sterols), and in lower concentrations in the dinoflagellate Gymnodinium simplex (0.2% of total sterols) nih.gov. The presence of 24-norcholestane is thought to correlate with diatom evolution, with increasing levels observed in sediments corresponding to the diversification of diatoms nih.gov.

Studies have demonstrated a progressive increase in the NCR and NDR values in marine-sourced oils through the Jurassic, Cretaceous, and Tertiary periods, reflecting the evolution and diversification of marine phytoplankton, including diatoms and dinoflagellates fishersci.seplos.org. Higher NCR ratios generally indicate a younger geological age nih.gov. For example, Cretaceous age samples have shown NCR > 0.4, while Oligocene age and younger samples exhibit NCR > 0.6 nih.gov.

The following table summarizes the general trends of the Norcholestane Ratio (NCR) in relation to geological age:

| Geological Period | Norcholestane Ratio (NCR) Trend | Primary Associated Organisms | Reference |

| Jurassic | NCR > 0.2 | Diatoms (first recognized) | nih.gov |

| Cretaceous | NCR > 0.4 | Diatoms (rapid radiation) | nih.govplos.org |

| Oligocene-Miocene | NCR > 0.6 | Diatoms (widespread deposition) | nih.govplos.org |

These findings highlight the utility of 24-norcholestane as a robust geochemical biomarker for constraining the age of source rocks and petroleum, particularly in marine environments influenced by diatom and dinoflagellate populations nih.govfishersci.seplos.orgresearchgate.net.

Mechanistic Biomarker in Disease Models (excluding clinical diagnostics)

While this compound is not typically discussed as an endogenous mechanistic biomarker whose levels change in response to disease processes, its fluorescently labeled derivatives have found application as crucial research tools in in vitro and in vivo disease models to study lipid metabolism and trafficking.

Specifically, 23-(dipyrrometheneboron difluoride)-24-norcholesterol, also known as TopFluor Cholesterol or Bodipy Cholesterol, is employed as a fluorescent cholesterol probe or tracer plos.orgelifesciences.orgresearchgate.netavantiresearch.comphysiology.org. This modified form of this compound allows researchers to visualize and quantify cholesterol movement and accumulation within cells and organisms.

In in vitro models, such as primary rat astrocytes, fluorescent this compound has been used to investigate altered cholesterol trafficking, particularly in the context of aging neurons, where it can reveal the accumulation of cholesterol in endosomal compartments researchgate.net. Similarly, in cultured cell models of cystic fibrosis (CF), a fluorescent cholesterol probe, 25-[N-[(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-methyl]amino]-27-norcholesterol (NBD-cholesterol), has been used to measure cholesterol trafficking, demonstrating accumulation of unesterified cholesterol physiology.org.

In in vivo disease models, particularly in zebrafish, fluorescent this compound serves as a non-metabolizable tracer to monitor lipid absorption and metabolism plos.orgelifesciences.org. For example, in zebrafish models of hypercholesterolemia, fluorescent this compound is added to feed solutions to serve as a readout of the amount of feed ingested, allowing for the normalization of high-performance liquid chromatography (HPLC) output when studying altered lipid metabolism in mutant fish elifesciences.org. This approach aids in understanding fundamental mechanisms of lipid metabolism and testing potential treatments that affect lipid absorption plos.org.

These applications demonstrate the utility of fluorescently tagged this compound as an exogenous tool for mechanistic studies in disease models, providing insights into cellular and systemic lipid dynamics rather than acting as an endogenous indicator of disease state.

Advanced Methodologies for the Study of 24 Norcholesterol

Analytical Techniques beyond Basic Identification

Beyond routine identification, several advanced analytical techniques offer profound insights into the chemical structure and physical properties of 24-norcholesterol and its related compounds.

Gas chromatography-mass spectrometry (GC-MS) and particularly gas chromatography-tandem mass spectrometry (GC/MS/MS or GC-MRM) are critical for the analysis of norcholestanes, including those derived from this compound. These techniques are essential because C26 steranes, such as 24-norcholestane, are typically present in concentrations an order of magnitude lower than more common C27, C28, and C29 steranes wikipedia.orgresearchgate.net. GC/MS/MS allows for accurate detection and identification, and the calculation of their relative contents researchgate.net.

GC-MRM (Metastable Reaction Monitoring) analyses have been extensively used to evaluate specific steroid biomarkers, including 24-norcholestanes, in geological samples such as crude oils and source rocks researchgate.netresearchgate.netscispace.com. This method is vital for discriminating between different C26 sterol isomers (e.g., 21-, 24-, and 27-norcholesterols) and their sterane forms, especially since derivatized sterols (as trimethylsilyl (B98337) ethers) can co-elute on standard capillary GC columns wustl.edu. The ability of GC/MS/MS to resolve and detect these sterane forms is crucial for their use as age-diagnostic biomarkers, particularly in linking their presence to biological sources like diatoms and dinoflagellates wikipedia.orgresearchgate.netresearchgate.netwustl.edu.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the detailed structural elucidation of this compound and its derivatives. PubChem provides 1D NMR spectra (both 1H and 13C NMR) for this compound, serving as a foundational resource for its characterization nih.gov.

Advanced NMR techniques, including both one-dimensional (1D) and two-dimensional (2D) experiments, are routinely employed to determine the intricate structures of complex natural compounds and their synthetic derivatives ipb.ptlibretexts.org. For sterols and related compounds, 1H NMR and 13C NMR provide fundamental information on proton and carbon environments, respectively ipb.ptacs.org. Two-dimensional NMR methods, such as COSY (Correlation Spectroscopy), are particularly valuable for establishing proton-proton correlations, which aid in assigning resonances and confirming connectivity within the steroid nucleus and side chain libretexts.orgacs.org. These spectroscopic approaches are indispensable for unambiguous structural assignments, especially when dealing with new or modified norcholesterol analogues acs.orgsci-hub.stgoogle.comnp-mrd.orgresearchgate.netcolab.ws.

Advanced fluorescence techniques, such as Fluorescence Correlation Spectroscopy (FCS) and Fluorescence Lifetime Imaging Microscopy (FLIM), are employed to study the dynamics and interactions of cholesterol and its analogues, including this compound, within biological membranes. These methods often utilize fluorescently labeled sterols to enable visualization and quantification at the nanoscale.

A prominent example is 23-(dipyrrometheneboron difluoride)-24-norcholesterol, commercially known as TopFluor cholesterol (TF-Chol), which serves as a fluorescent analogue of cholesterol nih.govmdpi.comscispace.comnih.govavantiresearch.combiorxiv.org. FCS is a highly sensitive technique that measures spontaneous fluorescence intensity fluctuations in a microscopic detection volume, allowing for the determination of molecular diffusion properties down to the single-molecule level nih.govpicoquant.comthermofisher.com. This enables researchers to investigate the mobility of lipid probes and discern the influence of cholesterol and its analogues on local membrane structure nih.govscispace.comnih.gov. FCS can provide information on equilibrium concentrations, reaction kinetics, and diffusion rates of molecules, and can distinguish between different local lipid structures nih.govpicoquant.comthermofisher.com.

FLIM, while not explicitly detailed in the search results for this compound, is often used in conjunction with FCS to provide insights into the microenvironment and interactions of fluorescent probes within membranes by measuring the fluorescence lifetime, which is sensitive to changes in the local environment.

Computational and Theoretical Modeling Approaches

Computational and theoretical modeling approaches complement experimental studies by providing atomic-level insights into the behavior of this compound within complex biological systems.

Molecular Dynamics (MD) simulations have become a vital tool for examining the multifunctionality of cholesterol and its analogues in biological membranes arxiv.orgmdpi.comnih.govresearchgate.net. These simulations provide atomic-level details on lipid dynamics, phase dynamics, and molecular interactions, thereby enhancing our understanding of how sterols influence membrane stability, fluidity, and protein dynamics arxiv.orgmdpi.comnih.govresearchgate.netresearchgate.net.

For this compound, specifically, MD simulations have been applied to study the behavior of its fluorescent analogue, TopFluor cholesterol, in various membrane compositions nih.govmdpi.commdpi.comresearchgate.net. These studies can reveal the location and orientation of the probe within the bilayer and assess its potential impact on the host membrane's properties, such as lipid acyl chain ordering mdpi.commdpi.comresearchgate.net. MD simulations can also explore how sterols modulate lipid tail ordering, membrane curvature, and flip-flop behavior in response to concentration, offering insights into mechanisms underlying membrane-associated diseases and aiding in the design of drug delivery systems arxiv.orgmdpi.comnih.govresearchgate.net.

Molecular docking studies are computational approaches used to evaluate the interactions between ligands and proteins based on their atomic composition and three-dimensional structures nih.govugm.ac.idyoutube.com. Unlike molecular dynamics, which assesses forces over time, docking approaches parameterize static physiochemical interactions that stabilize or destabilize a ligand in a binding environment nih.gov.

While direct docking studies specifically on this compound were not extensively detailed, the principles of molecular docking are applicable to sterols and their derivatives to predict their binding affinity and interaction patterns with various receptors researchgate.netresearchgate.netacs.org. For instance, studies have used molecular docking to investigate the binding affinity of other norcholesterol derivatives, such as 25-oxo-27-norcholesterol, with target proteins researchgate.net. Docking programs aim to identify potential binding sites and assess the favorability of ligand binding, which is crucial for understanding the molecular mechanisms of action of sterols and for drug discovery efforts nih.govugm.ac.id.

Future Research Directions and Unanswered Questions

Exploring Novel Biological Functions and Pathways

The precise biological functions of 24-norcholesterol in the organisms where it is found are not yet fully understood. While it is known to be a precursor to 24-norcholestane, a biomarker used in geological studies, its direct roles within the physiology of marine invertebrates, diatoms, and dinoflagellates require further investigation wikipedia.orgresearchgate.net. Research could explore whether this compound acts as a signaling molecule, a structural component of membranes with unique properties, or a precursor to other uncharacterized bioactive compounds within these organisms. Understanding its metabolic fate beyond conversion to 24-norcholestane would also shed light on its functional significance.

Identifying Undiscovered Biosynthetic Enzymes and Regulatory Mechanisms

The biosynthesis of this compound itself is largely unknown wikipedia.org. While cholesterol synthesis pathways are well-documented, the specific enzymatic machinery responsible for the "nor" modification (i.e., the removal or prevention of carbon 24 incorporation) in this compound is yet to be identified. Future research should focus on isolating and characterizing the enzymes involved in its unique biosynthetic pathway in marine organisms. This includes investigating potential desaturases, reductases, or methyltransferases that might play a role in its formation or in modifying precursors to yield the C26 structure. Understanding these enzymes and their regulatory mechanisms could provide insights into novel sterol biosynthesis pathways and potential targets for biotechnological applications.

Advancements in Synthetic Strategies for Complex Analogs

While this compound has been synthesized for research purposes, including its use in fluorescent probes, advancements in synthetic strategies are crucial for producing complex analogs with tailored properties researchgate.netsnmjournals.orgnih.gov. Current methods for synthesizing steroids, including norsteroids, often involve multi-step processes snmjournals.orgacs.org. Future research could focus on developing more efficient, stereoselective, and scalable synthetic routes to this compound and its derivatives. This includes exploring novel catalytic methods, biocatalysis, or flow chemistry approaches to enable the production of a wider range of this compound analogs for diverse research and potential therapeutic applications. The development of new synthetic strategies could also facilitate the incorporation of specific labels for advanced imaging or mechanistic studies.

Elucidating the Precise Roles in Specific Disease Pathologies

Although this compound is primarily studied as a research tool and biomarker, its structural similarity to cholesterol suggests potential, albeit unexplored, roles in mammalian biology and disease. For instance, other oxysterols, such as 24S-hydroxycholesterol (24S-HC), are known to play roles in cholesterol homeostasis and have been implicated in neurodegenerative diseases like Alzheimer's disease portlandpress.comtandfonline.com. While this compound is distinct from these oxysterols, future research could investigate whether this compound or its metabolites interact with mammalian sterol-binding proteins or signaling pathways. Studies could explore its impact on cellular cholesterol trafficking, membrane dynamics, or its potential involvement in lipid-related disorders. Initial studies have used radiolabeled norcholesterol analogs for imaging adrenal masses, indicating its relevance in diagnostic research cnr.itsnmjournals.orgfrontiersin.org.

Development of Next-Generation Research Probes and Tools

This compound has already served as a scaffold for developing fluorescent probes, such as 23-(dipyrrometheneboron difluoride)-24-norcholesterol (BODIPY-cholesterol or TopFluor-cholesterol), which are valuable for visualizing sterol trafficking and membrane properties in living cells researchgate.netuca.edu.arnih.govnih.govnih.govacs.org. Future research should focus on developing next-generation probes with improved photophysical properties, higher specificity for particular cellular compartments or proteins, and the ability to report on specific biochemical events. This could involve incorporating different fluorophores, photoactivatable groups, or click chemistry handles to enable more sophisticated imaging and perturbation studies. Such advancements would significantly enhance the ability to study sterol dynamics and their interactions within complex biological systems.

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of this compound's biological significance, integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics, and lipidomics) is essential nih.govoxfordglobal.comfrontiersin.orgnih.gov. This approach would allow researchers to correlate the presence and levels of this compound with gene expression patterns, protein profiles, and other metabolic changes in organisms that produce it. By applying systems biology approaches, researchers can identify novel pathways, regulatory networks, and potential interactions that involve this compound. This holistic view can reveal its broader impact on cellular physiology and its ecological roles, moving beyond isolated observations to a more integrated understanding.

Q & A

Q. What ethical considerations are critical when using this compound in animal studies?

- Methodological Answer : Adhere to the NIH Guidelines for Experimental Design, including justification of sample sizes via power analysis and minimization of distress through non-invasive imaging (e.g., bioluminescence). Submit protocols to institutional animal care committees (IACUC) for approval, citing the 3Rs framework (Replacement, Reduction, Refinement) .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。